molecular formula C24H26N4O2 B11090538 N-{4-[5-(4-Butyrylamino-phenyl)-pyrimidin-2-yl]-phenyl}-butyramide

N-{4-[5-(4-Butyrylamino-phenyl)-pyrimidin-2-yl]-phenyl}-butyramide

Cat. No.: B11090538
M. Wt: 402.5 g/mol
InChI Key: UUWOWMPOWPCWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(4-BUTANAMIDOPHENYL)PYRIMIDIN-2-YL]PHENYL}BUTANAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(4-BUTANAMIDOPHENYL)PYRIMIDIN-2-YL]PHENYL}BUTANAMIDE typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution Reactions: The introduction of the butanamidophenyl group can be achieved through nucleophilic aromatic substitution reactions. This involves the reaction of a halogenated pyrimidine with a butanamidophenyl derivative in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the amidation reaction where the butanamide group is introduced. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(4-BUTANAMIDOPHENYL)PYRIMIDIN-2-YL]PHENYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[5-(4-BUTANAMIDOPHENYL)PYRIMIDIN-2-YL]PHENYL}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[5-(4-BUTANAMIDOPHENYL)PYRIMIDIN-2-YL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 2-chloropyrimidine and 4-aminopyrimidine share structural similarities.

    Butanamides: Compounds such as N-butylbutanamide and N-phenylbutanamide have similar functional groups.

Uniqueness

N-{4-[5-(4-BUTANAMIDOPHENYL)PYRIMIDIN-2-YL]PHENYL}BUTANAMIDE is unique due to its specific combination of a pyrimidine core with butanamidophenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-[2-[4-(butanoylamino)phenyl]pyrimidin-5-yl]phenyl]butanamide

InChI

InChI=1S/C24H26N4O2/c1-3-5-22(29)27-20-11-7-17(8-12-20)19-15-25-24(26-16-19)18-9-13-21(14-10-18)28-23(30)6-4-2/h7-16H,3-6H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

UUWOWMPOWPCWAV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.